molecular formula C8H10O4S B1612537 (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester CAS No. 864759-49-9

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester

Cat. No.: B1612537
CAS No.: 864759-49-9
M. Wt: 202.23 g/mol
InChI Key: PCHRYDWVGYYWOL-UHFFFAOYSA-N
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Description

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester (CAS: 108499-26-9), also referred to as 2-((furan-2-ylmethyl)sulfinyl)acetic acid methyl ester, is an organosulfur compound characterized by a furan ring linked to a sulfinyl group (S=O) and an acetic acid methyl ester moiety. Its molecular formula is C₇H₈O₄S, with a molecular weight of 188.20 g/mol . Structurally, the sulfinyl group introduces chirality, making stereochemical analysis critical for its applications.

The compound’s safety profile includes hazards such as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling . Its storage recommendation is 2–8°C in a sealed, dry environment .

Properties

IUPAC Name

methyl 2-(furan-2-ylmethylsulfinyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-11-8(9)6-13(10)5-7-3-2-4-12-7/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHRYDWVGYYWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590128
Record name Methyl [(furan-2-yl)methanesulfinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-49-9
Record name Methyl [(furan-2-yl)methanesulfinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Steps

Step Reaction Type Reagents/Conditions Description
1 Furan Ring Formation Cyclization of 1,4-dicarbonyl compounds or acylation of furans with diacetyl oxide, zinc chloride catalyst, acetic acid solvent Zinc chloride (1–10% molar ratio relative to diacetyl oxide) catalyzes acylation under 20–110 °C for 3–5 hours, yielding 2-acetylfuran intermediates with high purity and yield (up to 92%).
2 Introduction of Methanesulfinyl Group Oxidation using hydrogen peroxide or m-chloroperbenzoic acid Selective oxidation of methylthio substituent on the furan ring to sulfinyl group, controlling reaction conditions to avoid over-oxidation to sulfone.
3 Esterification Methanol, sulfuric acid catalyst, reflux conditions Esterification of acetic acid moiety to methyl ester, typically under acidic reflux conditions to drive reaction to completion.

Industrial and Laboratory Scale Considerations

  • Catalysts: Zinc chloride is preferred for the acylation step due to its efficiency and ability to reduce raw material excess, simplifying downstream purification.
  • Reaction Conditions: Temperature control between 20–110 °C and reaction time of 3–5 hours optimize yield and purity.
  • Purification: Vacuum distillation under reduced pressure (20–100 mbar) and controlled temperature (30–110 °C) effectively removes acetic acid and isolates the product with high purity (up to 99.8%).
  • Oxidation Control: Careful monitoring during sulfoxidation prevents over-oxidation to sulfone derivatives, which are structurally related but distinct compounds.

Research Findings and Analytical Data

Yield and Purity Data

Parameter Value Notes
Yield of 2-acetylfuran intermediate 92.0% After acylation and purification steps
Purity of intermediate 99.8% Determined by gas chromatography
Oxidation efficiency High selectivity for sulfinyl Avoids sulfone formation with controlled oxidant amounts
Esterification yield Typically >90% Acid-catalyzed esterification under reflux

Analytical Techniques

Notes on Related Compounds and Reaction Variants

  • The methanesulfinyl group can be further oxidized to sulfone or reduced to sulfide analogs, each with distinct properties and synthetic routes.
  • Electrophilic aromatic substitution on the furan ring allows structural diversification but requires careful control to avoid decomposition or side reactions.
  • The synthetic approach can be adapted for scale-up using continuous flow reactors and optimized catalysts to improve efficiency and reduce costs.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Furan ring formation Diacetyl oxide, furans, ZnCl₂, acetic acid, 20–110 °C, 3–5 h High yield 2-acetylfuran intermediate, catalyst reduces raw material excess
Methanesulfinyl group introduction Oxidants: H₂O₂ or m-CPBA, controlled temperature Selective sulfoxidation without over-oxidation
Esterification Methanol, sulfuric acid, reflux Methyl ester formation with high yield
Purification Vacuum distillation, 20–100 mbar, 30–110 °C Efficient removal of acetic acid, high purity product

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H10_{10}O4_4S
  • Molecular Weight : 202.23 g/mol
  • CAS Number : 864759-49-9

This compound features a furan ring, which is known for its reactivity and biological activity, making it a valuable scaffold in drug design.

Therapeutic Applications

  • Matrix Metalloproteinase Inhibition
    • Research indicates that (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester has potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are enzymes implicated in the degradation of extracellular matrix components, contributing to various diseases such as arthritis and cancer . Inhibition of these enzymes may provide therapeutic benefits in conditions characterized by excessive tissue remodeling.
  • Anti-inflammatory Properties
    • The compound has been studied for its anti-inflammatory effects. Inhibiting MMPs can lead to reduced inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease. This suggests that (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester could play a role in developing treatments for these diseases .
  • Potential in Cancer Therapy
    • Given the role of MMPs in tumor progression and metastasis, compounds that inhibit these enzymes may have applications in cancer therapy. The ability to modulate the tumor microenvironment through MMP inhibition presents a promising avenue for research .

Analytical Applications

  • Quantitative Analysis Techniques
    • A sensitive method using charge-reversal derivatization has been developed for analyzing furan fatty acids, which may include derivatives like (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester. This method enhances the sensitivity of detection by over 2000-fold compared to non-derivatized samples, demonstrating its utility in biochemical assays .
  • Gas Chromatography-Mass Spectrometry (GC-MS)
    • The compound can be analyzed using GC-MS after appropriate derivatization. The efficiency of different methylation protocols for furan fatty acids has been compared, highlighting the importance of selecting suitable methods for accurate quantification in biological samples .

Case Studies and Research Findings

StudyFocusFindings
Derivatization methodsEstablished a highly sensitive quantitation method for furan fatty acids using charge-reversal derivatization.
MMP InhibitionDemonstrated that (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester inhibits MMP-13, suggesting therapeutic potential in inflammatory diseases and cancer.
Chemical propertiesDetailed the chemical structure and properties of the compound, facilitating further research into its applications.

Mechanism of Action

The mechanism of action of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester involves its interaction with various molecular targets. The methanesulfinyl group can act as a nucleophile, participating in various chemical reactions. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules and pathways.

Comparison with Similar Compounds

Key Differences:

  • Sulfinyl vs. Sulfonyl Groups : The target compound’s sulfinyl group (S=O) contrasts with sulfonyl (SO₂) groups in herbicides like metsulfuron methyl ester, affecting reactivity and biological activity .
  • Furan vs. Aryl Rings : The furan ring provides distinct electronic and steric properties compared to phenyl or triazinyl groups in other esters, influencing binding affinity in neuroprotective applications .
  • Functional Diversity : Compounds like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate incorporate sulfonamide and methoxy groups, enabling diverse reactivity in drug design, unlike the sulfinyl-furan system .

Biological Activity

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester (CAS No. 864759-49-9) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₁₀O₄S
  • Molecular Weight : 190.23 g/mol

Antioxidant Activity

Research indicates that (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester exhibits significant antioxidant properties . It scavenges free radicals, thus protecting cells from oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

Enzyme Inhibition

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in tissue remodeling and inflammation. This inhibition could be beneficial in treating diseases characterized by excessive tissue breakdown, such as rheumatoid arthritis and certain cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionInhibits MMP-13 activity

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University investigated the antioxidant capacity of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Inflammation Research, the compound was tested for its anti-inflammatory effects in a mouse model of colitis. The results showed a marked decrease in inflammatory markers and improved histological scores in treated animals, suggesting its efficacy in managing inflammatory bowel diseases .

Case Study 3: MMP Inhibition

A patent application described the use of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester as an MMP inhibitor for treating conditions like osteoarthritis. The compound was shown to significantly reduce MMP activity in vitro, supporting its potential role in therapeutic applications for joint diseases .

Q & A

Q. What are the established synthetic routes for (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves sulfoxidation of the corresponding sulfide precursor (e.g., (furan-2-ylmethanethioyl)-acetic acid methyl ester) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or methanol), and stoichiometric ratios of oxidant are critical to minimize overoxidation to sulfone derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the sulfinyl product .
  • Key Data :
  • Typical yield range: 60–75% after purification.
  • Purity verification: ≥98% by HPLC or GC-MS (refer to methyl ester stability protocols in ).

Q. How is (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : The sulfinyl group (S=O) exhibits distinct 1^1H and 13^13C NMR signals. For example, the methyl ester group appears as a singlet at ~3.7 ppm (1^1H) and ~52 ppm (13^13C), while the sulfinyl oxygen causes deshielding of adjacent protons (furan ring protons at 6.3–7.2 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 230–235 (C8_8H10_{10}O4_4S+^+) with fragmentation patterns indicating loss of the methoxy group (-OCH3_3, m/z 198) and sulfinyl cleavage .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the sulfinyl group. Stability studies show ≥90% purity retention over 12 months under these conditions. Avoid aqueous environments, as hydrolysis of the methyl ester can occur at pH < 4 or > 8 .

Advanced Research Questions

Q. What analytical challenges arise in resolving the stereochemistry of the sulfoxide group, and how are they addressed?

  • Methodological Answer : The sulfinyl group’s chirality (R/S configuration) complicates stereochemical analysis. Techniques include:
  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention times vary by 2–4 minutes depending on configuration .
  • Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical assignment by correlating experimental spectra with density functional theory (DFT)-calculated models .

Q. How do reaction mechanisms differ between sulfinyl and sulfonyl derivatives during nucleophilic substitution?

  • Methodological Answer : Sulfinyl derivatives exhibit lower electrophilicity at the sulfur center compared to sulfonyl analogs, requiring stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF3_3) for substitution. Kinetic studies show sulfinyl intermediates have activation energies 10–15 kJ/mol higher than sulfones, necessitating elevated temperatures (40–60°C) for efficient reactivity .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer : Contradictions often arise from residual solvents or oxidation byproducts. Mitigation strategies include:
  • 2D NMR (HSQC, HMBC) : To confirm connectivity and rule out impurities .
  • Thermogravimetric Analysis (TGA) : Detects solvent residues (>0.5% weight loss below 100°C) .
  • Batch-to-batch comparison : Use standardized reference spectra from repositories like NIST Chemistry WebBook .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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